1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

Catalog No.
S671811
CAS No.
402846-78-0
M.F
C9H17BF4N2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

CAS Number

402846-78-0

Product Name

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate

Molecular Formula

C9H17BF4N2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H17N2.BF4/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)5/h7-8H,4-6H2,1-3H3;/q+1;-1

InChI Key

VCAIYEJBOWHUGP-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1C)C

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1C)C
  • Thermal and chemical stability: [bdmim]BF4 boasts exceptional thermal stability, withstanding high temperatures without decomposition. Additionally, it exhibits remarkable chemical stability towards strong acids and bases, making it suitable for diverse reaction conditions. Source: Sigma-Aldrich:
  • Solvating power: [bdmim]BF4 acts as a versatile solvent for various organic and inorganic compounds, allowing researchers to explore reactions and processes under unique environments. Source: RoCo:
  • ** recyclability:** Unlike many traditional solvents, [bdmim]BF4 can be readily recycled and reused, minimizing waste generation and promoting sustainable research practices. Source: Sigma-Aldrich:

Due to these properties, [bdmim]BF4 finds applications in various scientific research areas, including:

  • Electrochemistry: The ionic nature of [bdmim]BF4 makes it a suitable electrolyte for electrochemical studies. Researchers utilize it to investigate electrode-electrolyte interfaces, battery performance, and corrosion behavior. Source: Sigma-Aldrich:
  • Catalysis: [bdmim]BF4 serves as a solvent or co-catalyst in various catalytic reactions. For instance, it facilitates the recycling of enzymes in transesterification processes and promotes Negishi cross-coupling reactions. Source: Sigma-Aldrich, PubChem: , )
  • Organic synthesis: The unique solvating properties of [bdmim]BF4 enable researchers to explore novel reaction pathways and develop new synthetic methodologies. Its stability under various conditions allows for the exploration of reactions involving strong bases or air-sensitive components. Source: Sigma-Aldrich:

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid characterized by its unique structure, which consists of a butyl group and two methyl groups attached to the imidazolium cation, paired with the tetrafluoroborate anion. Its molecular formula is C9H17BF4N2C_9H_{17}BF_4N_2 with a molecular weight of approximately 240.05 g/mol. This compound appears as a white or colorless to yellow solid or liquid at room temperature, with a melting point of about 34 °C and is soluble in water and organic solvents like methanol and dichloromethane, but insoluble in ether and toluene .

Typical of ionic liquids. It can undergo:

  • Decomposition: At elevated temperatures, it may decompose into its constituent parts.
  • Nucleophilic Substitution: The imidazolium ring can act as a nucleophile in reactions with electrophiles.
  • Coordination Chemistry: It can form complexes with metal ions, enhancing its utility in catalysis and electrochemistry .

The biological activity of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial activity against certain bacteria and fungi.
  • Cell Viability Effects: Research indicates that it can affect cell viability in different cell lines, necessitating further investigation into its cytotoxic effects and potential therapeutic applications .

The synthesis of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate typically involves the following steps:

  • Preparation of Imidazolium Salt: The reaction of 1-butyl-2,3-dimethylimidazole with a suitable halide (like bromide) to form the corresponding imidazolium salt.
  • Anion Exchange: The halide salt is then reacted with sodium tetrafluoroborate to replace the halide with the tetrafluoroborate anion.
  • Purification: The product is purified through recrystallization or extraction methods to achieve high purity levels (>98%) .

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has several applications across different fields:

  • Electrochemistry: Used as an electrolyte in batteries and supercapacitors due to its ionic conductivity.
  • Catalysis: Acts as a solvent and catalyst for various organic reactions.
  • Material Science: Utilized in the synthesis of nanomaterials and polymers .

Interaction studies involving 1-butyl-2,3-dimethylimidazolium tetrafluoroborate focus on its behavior in various environments:

  • Solvent Interactions: Its interactions with different solvents affect solubility and reactivity in chemical processes.
  • Metal Complexation: Studies reveal how this ionic liquid interacts with transition metals, influencing catalytic activity and stability .

Several compounds share structural similarities with 1-butyl-2,3-dimethylimidazolium tetrafluoroborate. Here are some notable examples:

Compound NameStructureUnique Features
1-Ethyl-3-methylimidazolium tetrafluoroborateSimilar cation structureLower viscosity; often used in electrochemistry
1-Butyl-3-methylimidazolium tetrafluoroborateSimilar cation structureDifferent alkyl chain length affecting properties
1-Hexyl-2,3-dimethylimidazolium tetrafluoroborateLonger alkyl chainEnhanced solubility in organic solvents
1-Methyl-2,3-dimethylimidazolium tetrafluoroborateMethyl group instead of butylMore polar; potential for different biological interactions

These compounds exhibit variations in viscosity, solubility, and reactivity due to differences in their alkyl chain lengths and substituents. The unique combination of properties makes 1-butyl-2,3-dimethylimidazolium tetrafluoroborate particularly valuable for specific applications in electrochemistry and catalysis .

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([BDMIM][BF₄]) is synthesized via two primary routes: alkylation followed by anion metathesis and microwave-assisted one-pot synthesis.

Conventional Two-Step Synthesis

  • Quaternization: 1,2-Dimethylimidazole reacts with 1-bromobutane in acetonitrile at 60–80°C for 24–48 hours to form 1-butyl-2,3-dimethylimidazolium bromide ([BDMIM]Br).
  • Anion Exchange: [BDMIM]Br undergoes metathesis with sodium tetrafluoroborate (NaBF₄) in acetone or dichloromethane, yielding [BDMIM][BF₄] after filtration and solvent removal. Typical yields range from 85% to 90%.

Microwave-Assisted Synthesis

A solvent-free one-pot method combines 1-methylimidazole, 1-bromobutane, and NaBF₄ under microwave irradiation (300–500 W, 5–10 minutes). This approach reduces reaction time from days to minutes, achieving yields up to 92%.

Table 1: Comparison of Synthetic Methods

ParameterConventional MethodMicrowave Method
Reaction Time24–48 hours5–10 minutes
Yield85–90%88–92%
Solvent RequirementAcetonitrile/acetoneSolvent-free

Purification and Quality Control Protocols

Purification involves liquid-liquid extraction with dichloromethane to remove unreacted precursors, followed by vacuum distillation. Critical quality control measures include:

  • HPLC Analysis: Purity >98% confirmed via reverse-phase chromatography.
  • Ion Chromatography: Halide content <50 ppm.
  • Karl Fischer Titration: Water content <300 ppm.
  • ICP-AES: Sodium residues <150 ppm.

Structural Elucidation via NMR, FT-IR, and X-Ray Diffraction

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.53 ppm (H-4), 7.70 ppm (H-5), 4.93 ppm (N-CH₂), 2.80 ppm (C2-CH₃).
  • ¹³C NMR: δ 144.0 ppm (C2), 122.4 ppm (C4/C5), 50.3 ppm (N-CH₂).

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • BF₄⁻ Vibrations: Strong bands at 1,017 cm⁻¹ (B-F symmetric stretch) and 1,044 cm⁻¹ (asymmetric stretch).
  • Imidazolium Ring: C-H stretches at 3,150–3,170 cm⁻¹; out-of-plane bends at 620–650 cm⁻¹.

X-Ray Crystallography

[BDMIM][BF₄] crystallizes in monoclinic systems (space group P2₁/c) with intermolecular C-H···F interactions (2.73–2.85 Å). The BF₄⁻ anion adopts a tetrahedral geometry, while the cation exhibits planar imidazolium ring stacking.

Table 2: Key Spectral Assignments

TechniquePeak PositionAssignment
¹H NMRδ 2.80 ppmC2-CH₃
FT-IR1,044 cm⁻¹BF₄⁻ asymmetric stretch
XRD2.73 ÅC-H···F interaction

Comparative Analysis with Analogous Imidazolium-Based Ionic Liquids

Physicochemical Properties

  • Viscosity: [BDMIM][BF₄] (172 cP at 45°C) is less viscous than [BMIM][BF₄] (220 cP at 25°C) due to reduced hydrogen bonding from C2 methylation.
  • Thermal Stability: Decomposition temperature (T₅₀₀) of [BDMIM][BF₄] is 381°C, higher than [BMIM][BF₄] (349°C).

Structural and Interaction Differences

  • Hydrogen Bonding: The absence of C2-H in [BDMIM][BF₄] weakens anion-cation interactions compared to [BMIM][BF₄], as shown by FT-IR redshift in BF₄⁻ stretches.
  • Electrochemical Stability: [BDMIM][BF₄] exhibits a wider electrochemical window (4.2 V) than [EMIM][BF₄] (3.8 V) due to steric protection of the imidazolium ring.

Table 3: Comparison with Analogous ILs

Property[BDMIM][BF₄][BMIM][BF₄][EMIM][BF₄]
Viscosity (cP)172 (45°C)220 (25°C)180 (25°C)
T₅₀₀ (°C)381349335
Electrochemical Window4.2 V3.9 V3.8 V

Role in Lipase-Catalyzed Asymmetric Synthesis

The application of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate in asymmetric synthesis represents a significant advancement in biocatalytic methodology. The ionic liquid not only maintains but often enhances the enantioselectivity of lipase-catalyzed reactions while providing unique advantages in product separation and catalyst recovery.

Kinetic Resolution of Secondary Alcohols

Lipase-catalyzed kinetic resolution of racemic secondary alcohols in 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate achieves exceptional enantioselectivity with E-values exceeding 40 in most cases and reaching over 100 for optimal substrate-enzyme combinations [11] [12]. The ionic liquid environment enhances chiral discrimination by providing a structured solvation shell around the enzyme active site that amplifies subtle differences in transition state energies between enantiomers.

Research demonstrates that monoether-functionalized derivatives of the ionic liquid can achieve enantioselectivity higher than 99% with 50% conversion of racemic 1-phenylethanol when used with Novozym 435 [12]. The alkyl substituents at the 2- and 3-positions in the imidazolium ring contribute specifically to increased enantioselectivity and enhanced reaction rates respectively.

Dynamic Kinetic Resolution Systems

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate enables efficient dynamic kinetic resolution (DKR) processes where racemic substrates undergo simultaneous resolution and racemization [11]. This approach theoretically allows for 100% conversion to a single enantiomer, significantly exceeding the 50% maximum yield limitation of classical kinetic resolution.

The ionic liquid's stability under reaction conditions and compatibility with racemization catalysts make it an ideal medium for DKR processes. Studies show that 1-phenylethanol derivatives can be converted with >90% enantiomeric excess and yields of 80-95% through DKR in this ionic liquid medium [11].

Mechanism of Enhanced Enantioselectivity

The enhanced enantioselectivity observed in 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate results from several factors. The ionic liquid creates a highly organized solvation environment around the enzyme that can preferentially stabilize one enantiomeric transition state over another [13] [10]. Additionally, the ionic nature of the solvent may interact differently with the polar and nonpolar regions of substrates, amplifying enantioselective recognition.

Crystallographic studies reveal that imidazolium cations interact with enzyme surface residues through hydrophobic and cation-π interactions [14]. These interactions can modulate enzyme flexibility and active site geometry, leading to enhanced stereochemical control in catalytic transformations.

Biphasic Reaction Systems with Organic/Aqueous Phases

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate demonstrates exceptional utility in biphasic reaction systems, forming well-defined phase boundaries with both organic solvents and aqueous solutions. These biphasic systems offer significant advantages for reaction control, product separation, and catalyst recovery.

Ionic Liquid-Water Biphasic Systems

The compound exhibits controlled miscibility with water, forming stable biphasic systems under specific conditions [15] [16]. Molecular dynamics simulations reveal that water addition alters the ionic liquid's structural organization by replacing counterions in coordination shells and disrupting the cation-anion network [15]. At low water concentrations, water molecules remain largely isolated, but with increasing hydration, water begins forming clusters and eventually a percolating network.

These biphasic systems demonstrate excellent extraction efficiency (85-95%) for various compounds and enable effective product recovery (80-90%) [17] [18]. The systems are particularly valuable for protein extraction and biocatalytic processes where maintaining enzyme activity while facilitating product separation is crucial.

Organic Solvent Biphasic Systems

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate forms highly effective biphasic systems with organic solvents including toluene, hexane, and dichloromethane [19] [20]. The ionic liquid-toluene biphasic system has been specifically demonstrated for Negishi cross-coupling reactions between aryl zinc halides and aryl iodides, achieving excellent phase separation and extraction efficiency (90-98%) [19].

The dichloromethane biphasic system shows particular promise for purification applications, with extraction efficiency exceeding 90% and product recovery of 85-95% [17] [18]. These systems enable effective separation of ionic liquid products from reaction mixtures while maintaining high purity.

Phase Behavior and Separation Efficiency

The phase behavior of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate in biphasic systems is governed by complex intermolecular interactions including hydrogen bonding, van der Waals forces, and electrostatic interactions [21] [22]. The compound's relatively high density (1.198 g/mL at 20°C) facilitates gravity-based phase separation in most biphasic systems.

Temperature effects on phase behavior are significant, with complete phase separation typically achieved above 25°C for aqueous systems [23] [24]. This temperature-dependent miscibility provides an additional control parameter for optimizing separation processes and reaction conditions.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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